9,9'-(Sulfonylbis(4,1-phenylene))bis(3,6-dimethoxy-9H-carbazole)
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Overview
Description
9,9’-(Sulfonylbis(4,1-phenylene))bis(3,6-dimethoxy-9H-carbazole) is a complex organic compound known for its unique structural properties and applications in various fields. This compound is commonly used as a hole transport material in organic electronic devices such as organic light-emitting diodes (OLEDs) and organic photovoltaic (OPV) devices . It exhibits high hole mobility and good thermal stability, making it a valuable material in the development of advanced electronic devices .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9,9’-(Sulfonylbis(4,1-phenylene))bis(3,6-dimethoxy-9H-carbazole) typically involves the reaction of carbazole derivatives with sulfonyl chloride compounds. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the sulfonyl linkage between the phenylene groups . The reaction conditions often include the use of solvents like dichloromethane or toluene, and the reaction is typically conducted at elevated temperatures to ensure complete conversion of the reactants .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. The final product is often purified through recrystallization or chromatography techniques to achieve the desired quality .
Chemical Reactions Analysis
Types of Reactions
9,9’-(Sulfonylbis(4,1-phenylene))bis(3,6-dimethoxy-9H-carbazole) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl groups to sulfide or thiol groups.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfide or thiol derivatives.
Substitution: Nitrated or halogenated carbazole derivatives.
Scientific Research Applications
9,9’-(Sulfonylbis(4,1-phenylene))bis(3,6-dimethoxy-9H-carbazole) has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 9,9’-(Sulfonylbis(4,1-phenylene))bis(3,6-dimethoxy-9H-carbazole) involves its ability to transport holes in electronic devices. The compound’s molecular structure allows for efficient charge transfer, with the highest occupied molecular orbital (HOMO) localized on the donor moieties and the lowest unoccupied molecular orbital (LUMO) predominantly localized on the diphenylsulfone unit . This separation of charge carriers facilitates the efficient transport of holes, enhancing the performance of electronic devices .
Comparison with Similar Compounds
Similar Compounds
9,9’-(Sulfonylbis(4,1-phenylene))bis(9H-carbazole): Similar structure but without the methoxy groups, used as a bipolar host for thermally activated delayed fluorescence (TADF) dopants.
4,4’-Bis(carbazol-9-yl)biphenyl: Another hole transport material with different electronic properties.
2,6-Bis(3-(9H-carbazol-9-yl)phenyl)pyridine: Used in similar applications but with a different core structure.
Uniqueness
The presence of methoxy groups in 9,9’-(Sulfonylbis(4,1-phenylene))bis(3,6-dimethoxy-9H-carbazole) enhances its solubility and electronic properties, making it more suitable for specific applications in OLEDs and OPV devices . Its unique combination of high hole mobility, thermal stability, and solubility distinguishes it from other similar compounds .
Properties
Molecular Formula |
C40H32N2O6S |
---|---|
Molecular Weight |
668.8 g/mol |
IUPAC Name |
9-[4-[4-(3,6-dimethoxycarbazol-9-yl)phenyl]sulfonylphenyl]-3,6-dimethoxycarbazole |
InChI |
InChI=1S/C40H32N2O6S/c1-45-27-9-17-37-33(21-27)34-22-28(46-2)10-18-38(34)41(37)25-5-13-31(14-6-25)49(43,44)32-15-7-26(8-16-32)42-39-19-11-29(47-3)23-35(39)36-24-30(48-4)12-20-40(36)42/h5-24H,1-4H3 |
InChI Key |
XHCBFPGLHLGABY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)N(C3=C2C=C(C=C3)OC)C4=CC=C(C=C4)S(=O)(=O)C5=CC=C(C=C5)N6C7=C(C=C(C=C7)OC)C8=C6C=CC(=C8)OC |
Origin of Product |
United States |
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